molecular formula C19H25N3O5 B2407515 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide CAS No. 899730-66-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

Cat. No. B2407515
CAS RN: 899730-66-6
M. Wt: 375.425
InChI Key: POTMDKDEMQLFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide” appears to contain a spirocyclic ether (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and an acetamidophenyl group. The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure would be characterized by the spirocyclic ether, which is a type of cyclic ether with a “spiro” arrangement (two rings share only one atom). This could impart unique chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ether and amide groups could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Selective 5-HT1A Receptor Agonists : Derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been synthesized and tested for their binding affinity and activity at 5-HT1A receptors and α1 adrenoceptors. These compounds have shown potential as 5-HT1A receptor partial agonists with notable selectivity and potency, suggesting their use in neuroprotective activities and pain control (Franchini et al., 2017).

  • Structure-Affinity/Activity Relationships : Further studies into the structure-affinity and activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at α1 and 5-HT1A receptors have identified compounds with promising α1 receptor antagonist properties, as well as potent and efficacious 5-HT1A receptor agonists (Franchini et al., 2014).

  • Synthesis and Characterization : Research into the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]decane structure and their metal complexes provides insights into their potential applications in various fields, including pharmaceuticals (Canpolat & Kaya, 2004).

  • Antihypertensive Activity : Studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have explored their potential as antihypertensive agents, highlighting the role of specific substitutions in enhancing activity (Caroon et al., 1981).

  • Antiviral Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for antiviral activity against human coronavirus and influenza virus, indicating the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2019).

  • Sigma Receptor Ligands : Some compounds, including 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine, have been identified as high-affinity and selective sigma receptor ligands, with potential therapeutic applications in pain management (Franchini et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling .

Future Directions

The future directions for this compound would depend on its intended use. Further studies could explore its potential applications in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-13(23)21-14-5-7-15(8-6-14)22-18(25)17(24)20-11-16-12-26-19(27-16)9-3-2-4-10-19/h5-8,16H,2-4,9-12H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTMDKDEMQLFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.